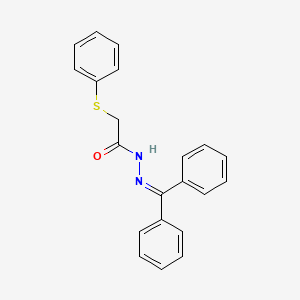

N'-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide is a complex organic compound. Compounds with similar structures, such as N-(DIPHENYLMETHYLENE)ANILINE, are known and have been studied . These compounds often exhibit interesting properties and are used in various fields of research .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR and EPR . These techniques can provide valuable information about the conformation and electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, N-(diphenylmethylene)methylthiomethyl-amine N-oxide has been studied for its acid-catalyzed reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. These properties include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

N'-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide derivatives have been explored for their potential anticancer activities. A study focusing on the design, synthesis, and biological evaluation of novel α-aminophosphonates based on the quinazolinone moiety revealed significant anticancer properties. These compounds demonstrated excellent to moderate anti-proliferative activity against various cancer cell lines, highlighting the therapeutic potential of such derivatives in oncology research (Awad et al., 2018).

Corrosion Inhibition

The application of this compound derivatives as corrosion inhibitors has been extensively studied. Research on synthesized acetohydrazides has shown their efficacy in protecting mild steel in acidic environments. These studies demonstrate the compounds' ability to act as effective corrosion inhibitors, offering a protective layer on the metal surface, thus preventing corrosion. The findings provide insights into their potential industrial applications for metal preservation and maintenance (Yadav et al., 2015).

Antioxidant Properties

Studies on thiosemicarbazide derivatives derived from 2-(ethylsulfanyl)benzohydrazide, including this compound derivatives, have shown promising antioxidant activities. These compounds were found to exhibit superior radical scavenging abilities, comparable to or even better than standard antioxidants like gallic acid and ascorbic acid. Such findings suggest their potential application in pharmaceutical formulations aimed at combating oxidative stress-related diseases (Nazarbahjat et al., 2014).

Catalytic Applications

The modification of catalysts with diphenyl sulphide derivatives, including this compound, has been shown to enhance selectivity in chemical reactions. For instance, in the selective hydrogenation of acetylene, diphenyl sulphide-modified Pd/TiO2 catalysts exhibited improved selectivity, allowing for more efficient and selective chemical processes. This research opens up new avenues for the development of highly selective catalysts for industrial applications (McKenna & Anderson, 2011).

Wirkmechanismus

Target of Action

The primary target of N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide is hypochlorite . Hypochlorite is a powerful oxidizing agent that plays a crucial role in various biological and chemical processes.

Mode of Action

The compound interacts with its target through a unique signaling mechanism. This mechanism is based on the modulation of the unique rotation of the N–N single bond in the acetohydrazide group . This interaction results in the development of a fluorescent probe for hypochlorite .

Biochemical Pathways

The modulation of the unique rotation of the n–n single bond in the acetohydrazide group suggests that it may influence pathways involvingN–N bond rotations .

Result of Action

The interaction of N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide with hypochlorite results in the development of a fluorescent probe . This probe can be used to detect the presence of hypochlorite, providing valuable information about the biological or chemical system under study .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(benzhydrylideneamino)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c24-20(16-25-19-14-8-3-9-15-19)22-23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGXSWYBFWYHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC(=O)CSC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2985583.png)

![4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2985591.png)

![(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2985592.png)

![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2985593.png)

![3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2985597.png)

![Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2985598.png)

![Methyl 3-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2985602.png)

![(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2985603.png)